ICRF-193
Overview
Description
ICRF-193 is a bisdioxopiperazine compound known for its role as a catalytic inhibitor of DNA topoisomerase II. This enzyme is crucial for DNA replication and cell division, making this compound a significant compound in the study of cell cycle regulation and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
ICRF-193 can be synthesized through a series of chemical reactions involving the formation of a piperazine ring. The synthesis typically starts with the reaction of butane-2,3-dione with piperazine to form the bisdioxopiperazine structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ICRF-193 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
ICRF-193 has a wide range of applications in scientific research:
Mechanism of Action
ICRF-193 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This enzyme is responsible for relieving DNA supercoiling and decatenating intertwined DNA strands during replication and transcription. By inhibiting this enzyme, this compound prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the ATPase domain of DNA topoisomerase II, which is essential for its enzymatic activity .
Comparison with Similar Compounds
ICRF-193 is often compared with other topoisomerase II inhibitors such as dexrazoxane (ICRF-187) and etoposide. While all these compounds inhibit DNA topoisomerase II, this compound is unique in its ability to act as a catalytic inhibitor without causing DNA damage . This makes it a valuable tool in studying the enzyme’s function without introducing confounding factors related to DNA damage. Similar compounds include:
Dexrazoxane (ICRF-187): Used clinically to reduce cardiotoxicity associated with anthracycline chemotherapy.
Etoposide: A topoisomerase II poison that stabilizes the enzyme-DNA complex, leading to DNA strand breaks.
This compound’s unique mechanism of action and its ability to inhibit topoisomerase II without causing DNA damage make it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGAPWKTPDTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943979 | |
Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-68-2 | |
Record name | 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21416-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICRF 196 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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